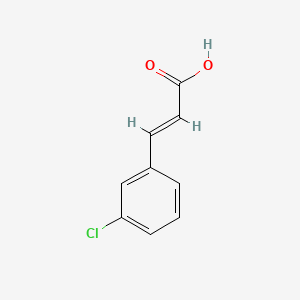

3-Chlorocinnamic acid

Descripción

Historical Context of Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid and its derivatives, a class of organic compounds, have a rich history in scientific research, primarily due to their natural occurrence and diverse biological activities. jocpr.compcbiochemres.com Found in various plants, fruits, and vegetables, these compounds have long been subjects of investigation. jocpr.comnih.gov Cinnamic acid itself is a key intermediate in the shikimate and phenylpropanoid pathways in plants, which are responsible for the biosynthesis of a wide array of natural products. jocpr.com

Historically, research has focused on the isolation and characterization of naturally occurring cinnamic acid derivatives like ferulic acid, caffeic acid, and p-coumaric acid. nih.govresearchgate.net These compounds have been studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. jocpr.compcbiochemres.combeilstein-journals.org The structural simplicity of the cinnamic acid scaffold, featuring a phenyl ring, a carboxylic acid group, and a double bond, has also made it an attractive target for synthetic chemists aiming to create novel molecules with enhanced or new biological functions. nih.govbeilstein-journals.org

Contemporary Research Significance of Substituted Cinnamic Acids

In modern research, the focus has expanded to include a wide range of synthetically modified cinnamic acids, where different substituents are introduced onto the phenyl ring. nih.gov This has led to the discovery of derivatives with a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and neuroprotective properties. pcbiochemres.comnih.govnih.gov

The nature and position of these substituents have been found to be crucial in determining the biological efficacy of the resulting compounds. nih.gov For instance, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can significantly influence the antioxidant and insulin-releasing properties of the derivatives. jocpr.compcbiochemres.com The exploration of halogenated derivatives, such as chlorocinnamic acids, is a significant area of contemporary research, as the introduction of a halogen atom can modulate the compound's physicochemical properties and biological activity. acs.org

Substituted cinnamic acids are also investigated for their applications in material science and agriculture. acs.orgcinnamic-acid.com Their unique chemical structures make them valuable as intermediates in the synthesis of fine chemicals and as potential new herbicides. acs.orgcinnamic-acid.com

Scope and Objectives of Current Research on 3-Chlorocinnamic Acid

Current research on this compound is multifaceted, exploring its potential in various scientific domains. A primary objective is to understand how the chlorine substituent at the meta-position of the phenyl ring influences its chemical reactivity and biological activity.

Key research objectives include:

Synthesis and Characterization: Developing efficient and high-yield synthetic routes for this compound and thoroughly characterizing its physicochemical properties. cinnamic-acid.com

Pharmacological Investigations: Evaluating its potential as an anticancer agent by studying its effects on cancer cell lines, including its ability to inhibit cell proliferation and induce apoptosis. biosynth.combiosynth.com Researchers are also exploring its antimicrobial properties against various pathogens, including those responsible for tuberculosis. biosynth.combiosynth.com

Agricultural Applications: Investigating its potential as a herbicide by assessing its inhibitory effects on seed germination and plant growth. acs.orgnih.govresearchgate.net

Material Science: Exploring its use in the development of new materials, such as bio-optical devices, due to its optical properties. researchgate.netresearchgate.net

Chemical Intermediate: Utilizing it as a building block in the synthesis of more complex molecules and fine chemicals. cinnamic-acid.comsdlookchem.comforecastchemicals.com

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGOJWPSXRALK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901054 | |

| Record name | NoName_105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14473-90-6, 1866-38-2 | |

| Record name | (2E)-3-(3-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-m-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-m-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3 Chlorocinnamic Acid

3-Chlorocinnamic acid is a white to off-white crystalline powder. cinnamic-acid.comchemicalbook.com It is characterized by the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ biosynth.com |

| Molecular Weight | 182.60 g/mol sigmaaldrich.com |

| Melting Point | 161-166 °C chemicalbook.comchemsrc.com |

| Boiling Point | 316.5 - 326.2 °C at 760 mmHg cinnamic-acid.comchemsrc.com |

| Density | 1.332 - 1.345 g/cm³ cinnamic-acid.comchemsrc.com |

| Solubility | Very soluble in water, soluble in ethanol (B145695) and ether. cinnamic-acid.comchemicalbook.com |

| pKa | 4.41 cinnamic-acid.com |

This data is compiled from multiple sources and represents a range of reported values.

Synthesis of 3 Chlorocinnamic Acid in a Research Context

The synthesis of 3-Chlorocinnamic acid is a key area of research, with various methods being explored to achieve high purity and yield. One common laboratory-scale synthesis involves the Perkin reaction, a classic method for producing cinnamic acids. jocpr.com

A more recent and notable method involves the direct synthesis from an aromatic aldehyde and an aliphatic carboxylic acid in the presence of boron tribromide. For instance, p-chlorocinnamic acid has been synthesized by reacting p-chlorobenzaldehyde with anhydrous acetic acid and boron tribromide. mdpi.com This method has been shown to produce good yields, particularly for cinnamic acids with electron-withdrawing groups. mdpi.com

Another approach involves the use of microwave irradiation with a polyphosphate ester as a catalyst to mediate the reaction between an aryl aldehyde and malonic acid. jocpr.com This solvent-less method is particularly suitable for synthesizing cinnamic acids with electron-donating substituents. jocpr.com

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Chlorocinnamic acid, offering detailed insights at the atomic level.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular skeleton of this compound. The chemical shifts (δ) of the hydrogen and carbon nuclei are indicative of their local electronic environments, allowing for precise assignment to specific positions within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides a distinct fingerprint of the compound's proton environments. For trans-3-chlorocinnamic acid, the spectrum reveals signals corresponding to the carboxylic acid proton, the vinylic protons of the acrylic acid moiety, and the protons of the substituted benzene (B151609) ring. rsc.org In a typical spectrum recorded in DMSO-d6, the acidic proton of the carboxyl group appears as a broad singlet at a significantly downfield shift, around 12.6 ppm. chemicalbook.com The vinylic protons (Hα and Hβ) appear as doublets due to their coupling, with characteristic shifts for the trans configuration. The protons on the aromatic ring exhibit complex splitting patterns in the aromatic region of the spectrum. rsc.orgchemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The spectrum shows distinct signals for the carbonyl carbon, the two vinylic carbons, and the six carbons of the benzene ring. The carbonyl carbon (C=O) of the carboxylic acid is typically observed at the most downfield position, around 167 ppm. rsc.orgchemicalbook.com The carbon atom bearing the chlorine (C-Cl) and the other aromatic carbons can be distinguished based on their chemical shifts and the electronic effects of the substituents. rsc.orgchemicalbook.com

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d6) Data sourced from ChemicalBook. chemicalbook.com

| Assignment | Shift (ppm) |

| Carboxyl (-COOH) | 12.6 |

| Aromatic/Vinylic | 7.821 |

| Aromatic/Vinylic | 7.681 |

| Aromatic/Vinylic | 7.601 |

| Aromatic | 7.47 |

| Aromatic | 7.45 |

| Vinylic | 6.647 |

Table 2: ¹³C NMR Chemical Shift Data for this compound (DMSO-d6) Data compiled from multiple sources. rsc.orgchemicalbook.com

| Assignment | Shift (ppm) |

| C=O | 167.28 - 167.39 |

| Vinylic C | 142.23 - 142.32 |

| Aromatic C (quaternary) | 136.51 - 136.55 |

| Aromatic C-Cl | 133.74 - 133.80 |

| Aromatic C-H | 130.57 - 130.64 |

| Aromatic C-H | 129.73 - 129.81 |

| Aromatic C-H | 127.73 - 127.82 |

| Aromatic C-H | 126.67 - 126.75 |

| Vinylic C | 120.96 - 121.03 |

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are employed to establish through-bond and through-space correlations, confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, this would show cross-peaks between the two vinylic protons and among the adjacent protons on the aromatic ring, confirming their connectivity. usask.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. usask.ca This would definitively link the vinylic proton signals to their corresponding vinylic carbon signals and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. usask.ca It can be used to connect the vinylic protons to the carbonyl carbon and the quaternary aromatic carbons, thereby confirming the link between the acrylic acid side chain and the 3-chlorophenyl ring.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying functional groups and investigating the conformational properties of this compound. sdlookchem.comwallonie.be

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending modes of its constituent functional groups. researchgate.net The molecule, being non-linear, possesses 3N-6 vibrational modes, where N is the number of atoms. libretexts.org

Key vibrational modes include:

O-H Stretch: A broad band characteristic of the hydrogen-bonded carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid group typically appears in the range of 1680-1715 cm⁻¹. wallonie.be The exact position can be influenced by hydrogen bonding.

C=C Stretch: The stretching vibrations of the vinylic and aromatic C=C bonds give rise to bands in the 1590-1625 cm⁻¹ region. wallonie.be

C-H Bends: In-plane and out-of-plane bending vibrations for the aromatic and vinylic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bend for the trans-disubstituted alkene is particularly characteristic, often appearing near 965 cm⁻¹. researchgate.net

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for Cinnamic Acid Derivatives Data based on general values for related compounds. wallonie.beresearchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Vinylic C-H Stretch | 3000 - 3050 | Medium |

| C=O Stretch | 1680 - 1715 | Strong |

| C=C Stretch (Vinylic & Aromatic) | 1590 - 1625 | Medium to Strong |

| C-H Out-of-Plane Bend (trans-alkene) | ~965 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

This compound can exist in different conformations, primarily due to rotation around the single bond connecting the phenyl ring and the acrylic acid group. This gives rise to s-cis and s-trans conformers. Vibrational spectroscopy, often combined with computational methods like Density Functional Theory (DFT), can be used to study this conformational behavior. researchgate.netresearchgate.net The relative energies of these conformers can be calculated, and their theoretical vibrational spectra can be compared with experimental FTIR and Raman data. researchgate.net Subtle differences in the vibrational frequencies and intensities of certain modes, particularly those involving the skeletal framework, can help in identifying the predominant conformer in the solid state or in solution. researchgate.net

Vibrational Mode Assignments and Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the highly conjugated system formed by the phenyl ring and the acrylic acid side chain. This conjugation results in strong absorption in the ultraviolet region due to π → π* electronic transitions. In a study involving a derivative, chitosan (B1678972)/3-chlorocinnamic acid, a broad UV absorbance maximum (λmax) was observed at approximately 315 nm. researchgate.net The position of this absorption maximum is influenced by the electronic nature of the substituent on the benzene ring; the chloro group acts as a chromophore that can modify the energy of the electronic transitions compared to unsubstituted cinnamic acid.

Electronic Transitions and Chromophore Characterization

The electronic absorption properties of this compound are defined by its chromophore, which consists of the phenyl ring conjugated with the propenoic acid side chain. The presence of the chlorine atom on the benzene ring and the carboxylic acid group influences the electronic transitions within the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy is the primary technique for characterizing these transitions.

The UV-Vis spectrum of compounds like this compound typically displays absorption bands arising from π→π* and n→π* electronic transitions. mdpi.com The intense absorption bands are generally associated with π→π* transitions within the conjugated system. For instance, in a study involving a chitosan/3-chlorocinnamic acid derivative in a DMSO solution, a broad UV absorbance maxima was observed at λ = 315 nm. researchgate.net This absorption is characteristic of the electronic dipole transition moment of the this compound chromophore. researchgate.net The specific wavelength and intensity of these absorption bands can be influenced by the solvent and the molecular environment. bachem.com

The key electronic transitions for the this compound chromophore are summarized below:

Table 1: Electronic Transitions in this compound Derivatives| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| π→π* | ~315 nm researchgate.net | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl ring and the acrylic acid side chain. |

| n→π* | Lower intensity, often overlapped | Transition of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These are typically less intense than π→π* transitions. tandfonline.com |

Quantitative Spectrophotometric Analysis

Spectrophotometry provides a straightforward and reliable method for the quantitative analysis of compounds that absorb light. bachem.com The concentration of a chromophore-containing substance like this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorption is strongest, and applying the Beer-Lambert Law.

A general procedure for the quantitative determination of this compound would involve:

Preparation of Standards: A series of solutions with known concentrations of pure this compound are prepared in a suitable solvent (e.g., ethanol (B145695), DMSO).

Measurement of Absorbance: The UV-Vis spectrum of each standard is recorded to determine the wavelength of maximum absorbance (λmax). For a derivative, this has been noted at 315 nm. researchgate.net

Creation of a Calibration Curve: A graph of absorbance at λmax versus concentration is plotted for the standard solutions. This should yield a linear relationship according to the Beer-Lambert Law (A = εbc).

Analysis of Unknown Sample: The absorbance of the sample solution with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

While specific kits are often developed for various analytes, methods can also involve chemical derivatization to enhance detection. For example, some quantitative methods use a reaction that consumes the analyte, and the remaining reagent is measured spectrophotometrically after reacting with an indicator like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). researchgate.netresearchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elucidating the structure of molecules through fragmentation analysis. For this compound (C9H7ClO2), the nominal molecular weight is 182 g/mol , with a more precise value of 182.604. nist.gov

Under electron ionization (EI-MS), the this compound molecule undergoes fragmentation, producing a characteristic pattern of ions. A systematic study of substituted cinnamic acids has shown that the fragmentation pathways are highly dependent on the substituent's position on the phenyl ring. core.ac.uk For m-chlorocinnamic acid, the loss of the chlorine atom ([M-Cl]+) is an energetically favorable reaction. core.ac.uk This is in contrast to ortho-substituted isomers where other reactions may dominate. core.ac.uk The fragmentation also typically involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups, which is characteristic of carboxylic acids. libretexts.org

Key fragmentation patterns observed in the mass spectrum of this compound are detailed in the table below.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Description |

|---|---|---|

| 182/184 | [C9H7ClO2]+ | Molecular ion peak (M+), showing the characteristic 3:1 isotopic pattern for chlorine. nist.gov |

| 147 | [C9H6O2]+ | Loss of a chlorine radical ([M-Cl]+). This fragmentation is energetically favorable. core.ac.uk |

| 131 | [C9H7O]+ | Loss of a carboxyl radical ([M-COOH]+). libretexts.org |

| 103 | [C7H4Cl]+ | Resulting from cleavage of the side chain. |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. wikipedia.org While this compound itself is an achiral molecule, it can be studied by CD spectroscopy when it is part of a chiral system or placed in an asymmetric environment, which can induce chirality. jascoinc.com

In a notable study, this compound was complexed with chitosan, a chiral polymer. The resulting chitosan/3-chlorocinnamic acid derivative exhibited a distinct CD spectrum. researchgate.net Specifically, it showed a negative band at a wavelength (λ) of 312 nm in a DMSO solution. researchgate.net This negative Cotton effect is attributed to the electronic dipole transition moment of the this compound chromophore, which becomes optically active due to its interaction with the chiral chitosan backbone. researchgate.net The CD spectrum indicated that the polymer adopted a left-handed helical secondary structure in this complex. researchgate.net The absence of biphasic splitting bands in the spectrum suggested that the electronic transition of the this compound chromophore was not strong enough to induce exciton (B1674681) coupling. researchgate.net

Such studies demonstrate that CD spectroscopy is a valuable tool for investigating the conformation and induced chirality of this compound when it interacts with other chiral molecules, providing insights into the supramolecular structure of the resulting complexes. creative-proteomics.com

Emerging Spectroscopic Techniques in this compound Research

The characterization of materials like this compound is continually advancing with the development of novel spectroscopic methods. mdpi.com These emerging techniques offer enhanced sensitivity and provide deeper insights into both molecular and solid-state properties.

Synchrotron facilities provide extremely bright and highly collimated electromagnetic radiation across a wide range of energies, from infrared to X-rays. nih.govnih.gov This enables a variety of advanced spectroscopic applications relevant to the study of this compound.

Synchrotron Radiation Circular Dichroism (SRCD): By extending into the vacuum ultraviolet (VUV) region, SRCD can provide higher resolution data on electronic structures compared to conventional CD spectroscopy. nih.gov This could be used to more precisely study the induced chirality in complexes of this compound.

Microfocus X-ray Diffraction (μ-XRD): Synchrotron-based μ-XRD allows for the detailed structural analysis of very small single crystals or crystalline domains. researchgate.net This technique would be invaluable for studying polymorphism in this compound, determining its crystal structure under various conditions (e.g., high pressure), and understanding the mechanisms of its mechanical properties at an atomistic level. researchgate.net

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of roughly 0.1 to 10 THz, has emerged as a powerful non-destructive technique for characterizing the solid state of pharmaceutical and organic molecules. researchgate.netnih.gov This technique is particularly sensitive to intermolecular interactions, such as hydrogen bonding, and collective vibrational modes (phonons), making it ideal for studying the crystalline structure of this compound. rsc.org

Potential applications of THz spectroscopy in this compound research include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will have unique hydrogen bonding networks and crystal lattice structures, resulting in distinct THz absorption spectra. THz spectroscopy can serve as a "fingerprinting" technique to differentiate and identify polymorphs of this compound. spectroscopyonline.comtricliniclabs.com

Cocrystal Characterization: When this compound is formulated into a cocrystal, new intermolecular hydrogen bonds are formed. THz spectroscopy can detect the formation of these new bonds, which generate characteristic absorption peaks that are different from the individual components. nih.govrsc.org

Structural Analysis: By combining experimental THz spectra with theoretical calculations, such as solid-state density functional theory (ss-DFT), it is possible to assign the observed absorption peaks to specific collective vibrational modes, providing a detailed understanding of the solid-state structure and intermolecular dynamics. rsc.org

V. Computational Chemistry and Theoretical Modeling of 3 Chlorocinnamic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules like 3-chlorocinnamic acid. metabolomics.se It offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure and properties of medium-sized organic molecules. metabolomics.se Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to model the behavior of cinnamic acid derivatives. researchgate.netbnl.gov These calculations are fundamental for optimizing molecular geometry, understanding electronic characteristics, and predicting reactivity. researchgate.net

The first step in theoretical analysis involves optimizing the molecular geometry of this compound to find its most stable, lowest-energy conformation. DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For related isomers like trans-2-chlorocinnamic acid (2CCA) and trans-4-chlorocinnamic acid (4CCA), studies have been performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set to establish their optimized geometries. researchgate.net Similar calculations for this compound would define its precise three-dimensional structure, which is crucial for understanding its interactions with biological targets.

The electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity and reactivity of different atoms in the structure. metabolomics.se

Table 1: Representative Optimized Geometrical Parameters for Chlorocinnamic Acid Isomers (s-cis conformer) Note: This table presents data for 2-chloro and 4-chloro isomers as representative examples of the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | 2-Chlorocinnamic Acid (2CCA) researchgate.net | 4-Chlorocinnamic Acid (4CCA) researchgate.net |

| Bond Lengths (Å) | ||

| C=O | 1.213 | 1.213 |

| C-O | 1.365 | 1.365 |

| C-Cl | 1.748 | 1.743 |

| C=C (alkene) | 1.341 | 1.343 |

| Bond Angles (˚) | ||

| C=C-C (phenyl) | 128.4 | 129.2 |

| O=C-O | 122.9 | 122.9 |

| C-C-Cl | 119.8 | 119.2 |

| Dihedral Angles (˚) | ||

| C-C-C=O | 0.0 | 0.0 |

| C-C=C-C | 180.0 | 180.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. slideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. slideshare.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, DFT calculations have shown the HOMO-LUMO energy gap for 2-chlorocinnamic acid to be 4.5533 eV and for 4-chlorocinnamic acid to be 4.4366 eV, indicating that the 4-chloro isomer is slightly more reactive than the 2-chloro isomer. researchgate.net Similar analysis for this compound would determine its relative reactivity.

Other global reactivity descriptors derived from these energies, such as chemical hardness, chemical potential, and electrophilicity index, can also be calculated to provide a more comprehensive picture of the molecule's reactive nature. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Chlorocinnamic Acid Isomers Note: This table is illustrative, based on data for related isomers. researchgate.net

| Parameter | 2-Chlorocinnamic Acid (2CCA) | 4-Chlorocinnamic Acid (4CCA) |

| E_HOMO (eV) | -6.4951 | -6.4679 |

| E_LUMO (eV) | -1.9418 | -2.0313 |

| Energy Gap (ΔE) (eV) | 4.5533 | 4.4366 |

| Chemical Hardness (η) | 2.2766 | 2.2183 |

| Electronegativity (χ) | 4.2184 | 4.2496 |

| Electrophilicity Index (ω) | 3.8986 | 4.0763 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. uni-muenchen.de The color-coded map reveals regions of positive potential (typically blue), which are susceptible to nucleophilic attack, and regions of negative potential (typically red), which are prone to electrophilic attack. uni-muenchen.de

For cinnamic acid derivatives, the MEP map typically shows the most negative potential around the carbonyl oxygen of the carboxylic acid group, indicating its role as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic ring and the chlorine atom also influence the potential distribution, affecting how the molecule interacts with receptors and other molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Conformation Analysis and Potential Energy Surface Mapping

This compound, like other cinnamic acids, can exist in different spatial arrangements or conformations due to rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the C-C bond connecting the acrylic acid side chain to the phenyl ring. This gives rise to two primary planar conformers: s-cis and s-trans.

Conformation analysis is performed by conducting a Potential Energy Surface (PES) scan. uni-muenchen.dejoaquinbarroso.com This computational experiment involves systematically rotating a specific dihedral angle (e.g., the O=C-C=C dihedral) in small increments and calculating the energy at each step, while optimizing the rest of the molecular geometry. joaquinbarroso.comepfl.ch The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. epfl.ch Studies on 2- and 4-chlorocinnamic acid have shown that the s-cis conformer is generally more stable than the s-trans conformer, though the energy difference is small. researchgate.net A similar PES scan for this compound would clarify the relative stabilities of its conformers and the energy barriers to their interconversion.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific protein target. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

Docking studies have been performed on derivatives of chlorocinnamic acids against various biological targets. For example, esters of 4-chlorocinnamic acid have been docked into the active site of the fungal enzyme 14α-demethylase to rationalize their observed antifungal activity. nih.gov In such studies, the ligand is placed in the binding pocket of the protein, and a scoring function is used to estimate the binding affinity, typically reported as a negative score in kcal/mol or kJ/mol. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.govnih.gov Given that this compound has been reported to inhibit the growth of various cell lines, docking simulations could be employed to identify its likely protein targets and understand the structural basis for its biological activity. biosynth.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.com These models use calculated molecular descriptors (physicochemical, steric, electronic) to predict the activity of new, untested compounds. scienceforecastoa.com

For derivatives of chlorocinnamic acids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSA) have been applied. mdpi.com In a study on chlorinated N-arylcinnamamides designed as arginase inhibitors, CoMSA was used to map the electrostatic potential (MEP) onto the molecular surface to understand how electronic properties influence inhibitory activity. mdpi.com Another study used 4-chlorocinnamic hydroxamate as a reference compound to align molecules for building a 3D-QSAR model against botulinum neurotoxin A. nih.gov These models generate color-coded contour maps that highlight regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov A QSAR study on a series of this compound derivatives would be invaluable for optimizing their structure to enhance a specific biological effect.

In Silico Prediction of ADMET Properties

In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and safety profile is paramount to de-risk development and reduce costly late-stage failures. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a rapid and cost-effective alternative to extensive experimental testing in the initial phases of research. f1000research.combohrium.com These computational models use a molecule's structure to forecast its behavior in the human body, allowing scientists to prioritize candidates with favorable drug-like characteristics. innovareacademics.in

Key aspects of a molecule's potential success as an orally administered drug are often initially evaluated against criteria such as Lipinski's "Rule of Five". researchgate.netecust.edu.cnnih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular mass over 500 Daltons, a high lipophilicity (logP > 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.netecust.edu.cn Computational platforms like SwissADME, PreADMET, and admetSAR employ sophisticated algorithms to predict these and other more complex ADMET parameters.

For this compound, a comprehensive in silico analysis helps to build a theoretical profile of its drug-likeness and pharmacokinetic behavior. While direct and extensive ADMET profiling for the 3-chloro isomer is not widely published, data from studies on closely related isomers, such as 2-Chlorocinnamic acid, offer valuable insights into the expected properties of this class of compounds. researchgate.net

Detailed Research Findings

A computational study analyzing various cinnamic acid derivatives using the preADMET platform provides predictive data for 2-Chlorocinnamic acid. researchgate.net These predictions offer a strong indication of the likely ADMET profile for this compound due to the structural similarity.

The analysis indicates that chloro-substituted cinnamic acids are predicted to have strong binding to plasma proteins. researchgate.net The predicted values for key ADMET parameters for the 2-chloro isomer are detailed in the tables below. researchgate.net In terms of drug-likeness, this compound conforms to Lipinski's Rule of Five, suggesting it possesses physicochemical properties that are favorable for development as an orally active agent. Its molecular weight is well under 500 Da, and it has a limited number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₉H₇ClO₂ | N/A |

| Molecular Weight | 182.60 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Consensus LogP (Lipophilicity) | 2.60 - 2.85 | Yes (≤ 5) |

| Molar Refractivity | 47.0 - 48.0 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | N/A |

Data sourced from multiple chemical databases and computational models.

Table 2: Predicted ADMET Profile of Chloro-Cinnamic Acid

| Parameter | Endpoint | Predicted Value for 2-Chlorocinnamic Acid researchgate.net | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | - | Good absorption expected |

| In vitro Caco-2 Cell Permeability | 1.873 nm/sec | Medium permeability | |

| In vitro Skin Permeability | -2.872 logKp | Low skin permeability | |

| Distribution | In vitro Blood-Brain Barrier (BBB) | 0.873 C.brain/C.blood | Medium permeability |

| Plasma Protein Binding (PPB) | 97.43% | Strong binding | |

| Metabolism | CYP450 2D6 Inhibitor | Not Predicted | - |

| CYP450 3A4 Inhibitor | Not Predicted | - | |

| Toxicity | Ames Test (Mutagenicity) | Not Predicted | - |

| hERG Inhibition (Cardiotoxicity) | Not Predicted | - |

Data based on the analysis of 2-Chlorocinnamic acid from preADMET computational studies. researchgate.net The HIA value was not numerically specified but inferred from related compounds in the study.

These in silico findings suggest that this compound likely exhibits good intestinal absorption and moderate permeability across cellular barriers, including the blood-brain barrier. The prediction of strong plasma protein binding indicates that a significant fraction of the compound would be bound to proteins in the bloodstream, which can influence its distribution and availability to target tissues. researchgate.net

Vi. Biological Activity and Mechanistic Elucidation of 3 Chlorocinnamic Acid and Its Derivatives

Antimicrobial Efficacy and Mechanisms

3-Chlorocinnamic acid and its structural analogs have demonstrated notable antimicrobial properties, positioning them as compounds of interest in the development of new therapeutic agents. aip.org Their efficacy spans a range of microorganisms, including bacteria and fungi, and is often enhanced through chemical modification of the parent cinnamic acid structure. aip.org

Derivatives of this compound exhibit broad-spectrum antibacterial activity, showing inhibitory effects against both Gram-positive and Gram-negative bacteria. ikm.org.myexportersindia.com Studies on various ester derivatives have confirmed their potential, with some showing potent activity against strains like Bacillus cereus, Staphylococcus aureus, and Staphylococcus epidermidis. ikm.org.my While Gram-negative bacteria, with their protective outer membrane, can be more resistant, certain ester derivatives have also shown moderate to good activity against Escherichia coli and Pseudomonas aeruginosa. ikm.org.my

Notably, this compound has been identified as a potential agent for treating tuberculosis. biosynth.com Research into related cinnamic acid compounds has highlighted their potential against multi-drug resistant Mycobacterium tuberculosis, suggesting a promising avenue for this class of molecules. nih.gov The antibacterial efficacy is linked to the compound's chemical structure, where modifications can lead to enhanced activity compared to the original cinnamic acid molecule. aip.org

Table 1: Antibacterial Activity of Selected Cinnamic Acid Ester Derivatives

| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Spectrum |

| Derivative 3 (Ester) | Active | Active | Broad |

| Compounds 5-6 & 8-10 (Esters) | Active | Inactive | Narrow |

| Compounds 4 & 7 (Esters) | Active | Moderately Active | Broad |

| Based on a study evaluating various synthesized ester derivatives against a panel of bacteria including B. cereus, S. aureus, S. epidermidis, E. coli, and P. aeruginosa. ikm.org.my |

The antifungal properties of cinnamic acid derivatives are significant, particularly against pathogenic yeasts like Candida species. smolecule.commdpi.com The primary mechanism of action involves the disruption of the fungal cell membrane by targeting ergosterol (B1671047), a vital sterol that maintains membrane fluidity and function. mdpi.comnih.gov Studies have shown that the presence of external ergosterol in the testing medium leads to an increased Minimum Inhibitory Concentration (MIC) of the compounds, indicating a direct interaction between the drug and ergosterol. mdpi.com This interaction can involve the inhibition of ergosterol synthesis or direct binding to ergosterol, which ultimately compromises the integrity of the cell membrane. mdpi.commedbullets.com

Molecular docking studies have further corroborated this mechanism, suggesting that derivatives of chlorocinnamic acid can bind effectively to the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.gov In addition to targeting the cell membrane, some cinnamide derivatives have been shown to interact with the fungal cell wall, another critical structural component. mdpi.com Many of these derivatives exhibit fungicidal (killing the fungus) rather than fungistatic (inhibiting growth) activity. mdpi.com

Beyond direct killing, this compound can neutralize pathogenic bacteria by inhibiting their virulence factors. A key target is the Type III Secretion System (T3SS), a needle-like structure used by many Gram-negative bacteria to inject harmful proteins into host cells. asm.orgnih.gov Research has demonstrated that trans-3-chlorocinnamic acid is an effective inhibitor of the T3SS in Erwinia amylovora, the pathogen that causes fire blight in plants. asm.orgnih.gov By suppressing the T3SS, these compounds can weaken the pathogen's ability to cause disease, offering an alternative to traditional antibiotics that may be less prone to resistance development. nih.govresearchgate.net

Studies on related compounds suggest that this anti-virulence strategy is applicable to other pathogens as well. nih.gov For instance, derivatives of cinnamic acid have been found to modulate T3SS gene expression in plant pathogens like Dickeya dadantii and have been investigated for their effects on the virulence of Xanthomonas oryzae. nih.govt3biosci.com

An important strategy in combating antimicrobial resistance is the use of combination therapies. Cinnamic acid and its derivatives have shown potential as synergistic agents that can enhance the efficacy of conventional antibiotics. mdpi.comnih.gov Recent studies have investigated the combination of cinnamic acid derivatives with β-lactam antibiotics, such as cloxacillin, against Staphylococcus epidermidis. nih.govmdpi.com These combinations can lead to a more potent antibacterial effect than either agent used alone. nih.gov

This synergistic potential is not limited to β-lactams. The parent compound, cinnamic acid, has been observed to have a synergistic effect with ampicillin (B1664943) against S. aureus and with anti-tuberculosis drugs against mycobacteria. mdpi.com Such findings suggest that this compound derivatives could be developed as adjuvants in antibiotic treatments, potentially restoring the effectiveness of older antibiotics or reducing the required dosage, thereby minimizing side effects and the risk of resistance.

The antimicrobial potency of this compound and its derivatives is highly dependent on their specific chemical structure. researchgate.netresearchgate.net The core 3-phenyl acrylic acid skeleton provides three reactive sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. researchgate.net

Several key structure-activity relationships (SAR) have been identified:

Halogen Substitution : The presence and position of a halogen, such as the chlorine at the 3-position, can significantly enhance activity compared to the unsubstituted parent compound, trans-cinnamic acid. researchgate.netmdpi.com

Side Chain Modification : Converting the carboxylic acid to an ester or amide can modulate activity. ikm.org.mymdpi.com Studies on 4-chlorocinnamic acid esters show that short alkyl chains, especially those containing a heteroatom like oxygen, or the presence of a terpenic substructure, can promote strong antifungal profiles. nih.gov Conversely, some ester derivatives with long alkyl chains showed no inhibitory effects. semanticscholar.org The presence of an isopropyl group has been suggested as important for antibacterial activity. mdpi.com

Lipophilicity : A balance of hydrophilic and lipophilic properties is crucial for antimicrobial action. A medium-to-high lipophilicity (measured as CLogP) appears to be required for optimal activity, allowing the compound to effectively interact with and cross microbial membranes. mdpi.com

Synergistic Effects with Established Antimicrobial Agents

Anticancer Potential and Molecular Pathways

In addition to its antimicrobial properties, this compound and, more notably, its complex derivatives, have emerged as potential anticancer agents. biosynth.comresearchgate.net A significant body of research has focused on the adamantyl-substituted retinoid-related molecule, (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) , which induces apoptosis (programmed cell death) in a variety of cancer cell types, including pancreatic, breast, and prostate carcinoma, as well as leukemia. nih.govnih.govmousemine.org

The anticancer mechanism of 3-Cl-AHPC is multifaceted and involves the modulation of several critical signaling pathways:

NF-κB Pathway Activation : Uniquely, 3-Cl-AHPC-mediated apoptosis requires the activation of the Nuclear Factor-κB (NF-κB) transcription factor, a pathway often associated with cell survival. aacrjournals.orgaacrjournals.org The compound activates both the canonical and noncanonical NF-κB pathways by triggering the activation of IκB kinases (IKKα and IKKβ). nih.govmousemine.orgnih.gov This activation, however, does not lead to the typical anti-apoptotic outcome. Instead, 3-Cl-AHPC simultaneously inhibits the expression of NF-κB's downstream anti-apoptotic targets like XIAP and c-IAP1, effectively turning the pathway towards a pro-apoptotic response. aacrjournals.orgaacrjournals.org

Inhibition of Growth Factor Signaling : 3-Cl-AHPC has been shown to inhibit key survival pathways in cancer cells. In pancreatic cancer, it decreases the expression of Insulin-like Growth Factor-1 Receptor (IGF-1R) and inhibits the Wnt/β-catenin pathway. nih.govresearchgate.net The parent compound, this compound, has also been noted to inhibit the epidermal growth factor (EGF) receptor. biosynth.com

Induction of Apoptosis : The culmination of these pathway modulations is the potent induction of apoptosis. nih.gov Studies on pancreatic cancer cell lines demonstrate significant levels of apoptosis following treatment with 3-Cl-AHPC. nih.gov

Table 2: Apoptosis Induction by 3-Cl-AHPC in Pancreatic Cancer Cell Lines

| Cell Line | Treatment Time | % Apoptosis |

| PANC-1 | 24 h | 22% |

| 48 h | 50% | |

| Capan-2 | 24 h | 40% |

| 48 h | 50% | |

| AsPC-1 | 48 h | 35% |

| COLO357 | 48 h | 80% |

| Data represents the percentage of apoptotic cells after exposure to 1 µM 3-Cl-AHPC. nih.gov |

Induction of Cell Cycle Arrest and Apoptosis in Neoplastic Cells

(E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), a derivative of this compound, has been shown to induce cell cycle arrest and apoptosis in various cancer cells. researchgate.net This compound is recognized as an effective inducer of apoptosis in malignant cells. kenzpub.com Studies have demonstrated that 3-Cl-AHPC can trigger these effects in leukemia and other cancer cell lines. acs.orgnih.gov The mechanism involves the interaction of 3-Cl-AHPC with the orphan nuclear receptor, small heterodimer partner (SHP), which plays a crucial role in apoptotic signaling. kenzpub.com The induction of apoptosis by 3-Cl-AHPC is a key aspect of its potential as an anticancer agent. kenzpub.comaacrjournals.org For instance, derivatives of cinnamic acid have been shown to arrest the cell cycle at the G0/G1 phase in non-small cell lung cancer cells. acs.org Similarly, other cinnamic acid derivatives, like chlorogenic acid, have been found to induce cell cycle arrest and apoptosis in colorectal cancer cells by modulating the expression of proteins such as p53, p21, Bcl-2, and caspases. nih.gov

| Cell Line | Compound | Effect | Reference |

| Leukemia cells | (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Induces cell cycle arrest and apoptosis | acs.orgnih.gov |

| Cancer cells | (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Induces cell cycle arrest and apoptosis | researchgate.net |

| Malignant cells | (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Induces apoptosis | kenzpub.com |

| Non-small cell lung cancer cells | Ruthenium(II) complex with 3,4-methylenedioxy cinnamic acid | G0/G1 cell cycle arrest and apoptosis | acs.org |

| Colorectal cancer cells (HT-29) | Chlorogenic acid | Cell cycle arrest and apoptosis | nih.gov |

Interaction with Orphan Nuclear Receptors (e.g., Small Heterodimer Partner, SHP)

A significant mechanism of action for this compound derivatives, particularly (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), involves their interaction with the orphan nuclear receptor, Small Heterodimer Partner (SHP). acs.orgnih.gov SHP is a unique nuclear receptor that lacks a DNA-binding domain and functions as a transcriptional corepressor, influencing various metabolic processes. kenzpub.com Research has confirmed that 3-Cl-AHPC binds directly to SHP. kenzpub.comnih.gov This binding event is crucial for the proapoptotic activities of 3-Cl-AHPC, as the absence of SHP diminishes these effects. kenzpub.com

The interaction between 3-Cl-AHPC and SHP can modulate the receptor's activity. nih.gov Specifically, 3-Cl-AHPC has been shown to enhance the interaction of SHP with other proteins, such as liver receptor homolog-1 (LRH-1) and repressive cofactors. nih.gov This enhanced interaction leads to the repression of bile acid biosynthetic genes. nih.gov Furthermore, the binding of 3-Cl-AHPC to SHP promotes the formation of a corepressor complex involving other proteins like Sin3A and histone deacetylases, which is linked to the induction of apoptosis. kenzpub.comresearchgate.net Molecular modeling studies suggest that specific structural features of 3-Cl-AHPC, such as the adamantyl group and the phenolic hydroxyl group, are important for its interaction with the SHP ligand-binding pocket. acs.orgnih.gov

Inhibition of Protein Tyrosine Phosphatases (e.g., Shp-2)

In addition to its interaction with the orphan nuclear receptor SHP, derivatives of this compound have been investigated for their ability to inhibit protein tyrosine phosphatases, such as Src homology 2 domain-containing protein tyrosine phosphatase-2 (Shp-2). nih.govnih.gov Shp-2 is a nonreceptor protein tyrosine phosphatase that plays a role in cell signaling pathways, including the RAS/MAP kinase pathway, which is often implicated in cancer. acs.org

Research has shown that certain analogues of (E)-4-[3-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) can act as inhibitors of Shp-2. nih.govnih.gov One particularly potent inhibitor was identified as the 3'-(3,3-dimethylbutynyl) analogue of 3-Cl-AHPC. nih.govnih.gov The inhibition of Shp-2 by these compounds presents another potential mechanism for their anticancer effects, as targeting oncogenic phosphatases like Shp-2 is a recognized therapeutic strategy. acs.org

Ligand-Dependent Modulation of Gene Expression (e.g., CYP7A1, CYP8B1)

The interaction of this compound derivatives with the orphan nuclear receptor SHP leads to the ligand-dependent modulation of gene expression. nih.gov A key example of this is the regulation of genes involved in bile acid synthesis, such as Cholesterol 7-alpha-hydroxylase (CYP7A1) and Steroid 12-alpha-hydroxylase (CYP8B1). nih.govoup.com

Studies have shown that nanomolar concentrations of (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) can repress the expression of CYP7A1 and CYP8B1 in HepG2 cells. nih.gov This repression is dependent on the presence of SHP. nih.gov The mechanism involves the binding of 3-Cl-AHPC to SHP, which then increases the interaction of SHP with liver receptor homolog-1 (LRH-1), a transcriptional activator of these genes, as well as with repressive cofactors. nih.gov This enhanced complex formation at the gene promoters leads to their transcriptional repression. nih.gov Interestingly, the effect of 3-Cl-AHPC on CYP7A1 expression can be biphasic, with micromolar concentrations leading to an increase in expression through a different signaling pathway. nih.govnih.gov

| Gene | Compound | Effect | Cell Line | Concentration | Reference |

| CYP7A1 | (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Repression | HepG2 | Nanomolar | nih.gov |

| CYP8B1 | (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Repression | HepG2 | Nanomolar | nih.gov |

| CYP7A1 | (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) | Increased Expression | HepG2 | Micromolar | nih.govnih.gov |

Structure-Activity Relationships in Anticancer Drug Design

The development of this compound derivatives as potential anticancer agents has been guided by structure-activity relationship (SAR) studies. acs.orgnih.gov These studies aim to understand how the chemical structure of a compound influences its biological activity, thereby enabling the design of more potent and selective drugs.

For derivatives of (E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC), SAR studies have highlighted the importance of specific chemical groups for their anticancer effects. acs.orgnih.gov The 1-adamantyl group, which is a bulky, hydrophobic moiety, and the phenolic hydroxyl group have been identified as crucial pharmacophoric elements for the induction of apoptosis. acs.orgnih.gov Replacing these groups with other isosteric groups has been shown to affect the compound's ability to inhibit cancer cell proliferation and induce apoptosis. acs.orgnih.gov

Furthermore, SAR studies have revealed that modifications to the cinnamic acid scaffold can influence the inhibitory activity against different targets. For instance, the presence of electron-withdrawing groups at the para position of the phenyl ring in cinnamamides was found to be important for potency and selectivity. mdpi.com In the context of Shp-2 inhibition, the 3'-(3,3-dimethylbutynyl) analogue of 3-Cl-AHPC was identified as the most active inhibitor. nih.govnih.gov These findings underscore the value of SAR in optimizing the design of cinnamic acid-based anticancer drugs. researchgate.net

Agricultural Applications and Phytotoxicity Studies

Plant Growth Inhibitory Effects on Pathogenic Microorganisms

Cinnamic acid and its derivatives, including this compound, have demonstrated potential for use in agriculture due to their inhibitory effects on the growth of pathogenic microorganisms. asm.orgresearchgate.net These compounds are part of a group of secondary metabolites produced by plants, known as phenylpropanoids, which can be involved in defense against microbial attack. asm.org

Specifically, trans-3-chlorocinnamic acid has been identified as an inhibitor of the Type III Secretion System (T3SS) in the fire blight pathogen, Erwinia amylovora. asm.org The T3SS is a critical virulence factor for many Gram-negative bacteria, enabling them to inject effector proteins into host plant cells and cause disease. asm.org By inhibiting the T3SS, trans-3-chlorocinnamic acid can weaken the pathogen's ability to cause a hypersensitive response in plants like tobacco. asm.org

Furthermore, research has shown that 4-chlorocinnamic acid, isolated from Streptomyces griseocarneus, can inhibit the growth of Colletotrichum gloeosporioides, a fungus that causes postharvest anthracnose in sweet peppers. researchgate.net This compound was found to reduce the size of lesions caused by the phytopathogen on pepper fruits and was not toxic to human fibroblasts. researchgate.net These findings suggest that chlorocinnamic acids could be developed as environmentally friendly alternatives to conventional agrochemicals for managing plant diseases. researchgate.netnih.gov

| Compound | Pathogen | Effect | Reference |

| trans-3-chlorocinnamic acid | Erwinia amylovora | Inhibition of Type III Secretion System | asm.org |

| 4-chlorocinnamic acid | Colletotrichum gloeosporioides | Growth inhibition, reduction of lesions | researchgate.net |

Herbicidal Properties and Interference with Plant Metabolic Pathways

Derivatives of cinnamic acid are being explored for their potential use as herbicides. ontosight.ai For instance, 2-Chloro-5-nitrocinnamic acid acts as a plant growth regulator by inhibiting the root development of plants. biosynth.com It achieves this by interfering with the biosynthesis of lignin, a key structural component in plants, by inhibiting the enzyme cinnamoyl-CoA reductase, which catalyzes the initial step in this pathway. biosynth.com The metabolic profiles of plants treated with different herbicides reveal that changes in polar primary metabolites can be used to distinguish between herbicides with different modes of action. nih.gov For example, glyphosate, a well-known herbicide, inhibits the EPSPS synthase enzyme, leading to an accumulation of shikimic acid and disrupting the biosynthesis of aromatic amino acids. mdpi.com

Role as Plant Growth Regulators

Cinnamic acid and its derivatives play significant roles in various aspects of plant life, including growth, development, and defense mechanisms. researchgate.net Certain cinnamic acid derivatives, including this compound, are being investigated for their potential as plant growth regulators. ontosight.ai For example, 2-chloro-5-nitrocinnamic acid has been shown to inhibit plant root development. biosynth.com

A study investigating the structure-activity relationship of trans-cinnamic acid and its analogs revealed that trans-3-chlorocinnamic acid was one of eight derivatives that enhanced the growth inhibition of Cuscuta campestris seedlings. nih.govresearchgate.net This suggests its potential application in managing parasitic weeds. nih.gov Furthermore, cinnamamide (B152044) compounds, which can be synthesized from derivatives like o-chlorocinnamic acid and p-chlorocinnamic acid, have shown potential as plant growth regulators, promoting seed germination, rooting, and increasing output in various crops. patsnap.com

Enzymatic Interactions and Biotransformations

Inhibition of Biosynthetic Enzymes (e.g., Flavonoid and Phenolic Compound Synthesis)

This compound is utilized in research to study enzyme inhibition, particularly targeting enzymes involved in the biosynthesis of flavonoids and other phenolic compounds. ontosight.ai The biosynthesis of these compounds is part of the broader phenylpropanoid pathway, which is initiated by the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov This pathway is crucial for the production of a wide array of secondary metabolites in plants. mdpi.com

Compounds like 4-nitrobenzoic acid have been shown to be competitive inhibitors of Coq2, an enzyme in the coenzyme Q biosynthesis pathway, leading to a decrease in CoQ production. frontiersin.org Similarly, chlorobenzoic acid has been found to inhibit the prenyl transferase reaction catalyzed by the rat Coq2 enzyme. frontiersin.org The ability of such compounds to inhibit key enzymes highlights the potential of cinnamic acid derivatives to modulate critical metabolic pathways.

Substrate for Dehalogenase Enzymes (from related compounds)

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the degradation of many halogenated compounds. frontiersin.org These enzymes are significant in environmental remediation. frontiersin.org Hydrolytic dehalogenases, for example, replace a halogen with a hydroxyl group from water. nih.gov While direct studies on this compound as a substrate for dehalogenases are limited, research on related chlorinated compounds provides insight. For instance, trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae shares structural and mechanistic similarities with other enzymes involved in the degradation of chlorinated compounds. frontiersin.org

The degradation of the agricultural fumigant 1,3-dichloropropene (B49464) by a Pseudomonas strain involves the formation of 3-chloroacrylic acid. frontiersin.org Generally, dehalogenases acting on carbon-halogen bonds often have a specific halide-binding site. frontiersin.org Some dehalogenases have evolved to act on synthetic compounds, indicating a potential for microbial degradation of chlorinated aromatic compounds. frontiersin.org

Biosynthetic Pathways and Biocatalytic Synthesis

The biosynthesis of cinnamic acid derivatives in plants occurs through the shikimic acid pathway, where phenylalanine is converted to cinnamic acid. mdpi.com This serves as a precursor for a vast array of phenolic compounds. researchgate.net Biocatalytic methods are being explored for the synthesis of various valuable compounds. For instance, phenylalanine amino mutase (PAM) from Taxus chinensis catalyzes the addition of ammonia (B1221849) to cinnamic acid derivatives to produce enantiopure β- and γ-amino acids. rug.nl

The synthesis of aromatic acid CoA thioesters, which are important intermediates in many biosynthetic pathways, can be achieved using microbial aromatic acid CoA ligases. nih.gov These enzymes can be engineered to improve their properties for biocatalytic processes. acs.org For example, directed evolution has been used to enhance the stability and activity of enzymes under various reaction conditions. acs.org Such engineered enzymes can be used in cascades for the efficient synthesis of complex molecules. acs.org The development of biocatalytic routes offers a green alternative for the production of chemicals and pharmaceuticals. rsc.org

Other Emerging Biological Activities

Beyond its role in agriculture, this compound and its derivatives are being investigated for other potential biological activities. This compound itself has been identified as a potential anticancer agent. biosynth.com It is suggested to inhibit the activity of the epidermal growth factor (EGF) by binding to its activated receptor, and it also inhibits pro-apoptotic protein kinase activities, which could be beneficial in treating conditions like tuberculosis. biosynth.com

The introduction of a halogen into the molecular structure of cinnamic acid derivatives is known to enhance antibacterial activity. researchgate.net Derivatives of 4-chlorocinnamic and 3,4-dichlorocinnamic acids have been synthesized and evaluated for their activity against gram-positive bacteria and mycobacteria. researchgate.net Cinnamic acid derivatives have also demonstrated a wide range of other pharmacological potentials, including anti-inflammatory, antioxidant, antiviral, and antifungal properties. researchgate.netikm.org.my

Antioxidant Properties and Free Radical Scavenging

The core structure of cinnamic acid, featuring a phenyl ring and a vinyl fragment, is associated with antioxidant activity. nih.gov The capacity of these molecules to act as antioxidants is largely influenced by the nature and position of substituents on the phenyl ring. mdpi.commdpi.com Derivatives containing hydroxyl or catechol groups, for instance, exhibit enhanced antioxidant properties due to their ability to donate hydrogen atoms and neutralize free radicals. nih.gov The antioxidant effects of various cinnamic acid derivatives have been demonstrated through multiple assays, including the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals, superoxide (B77818) anions, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. mdpi.comlawdata.com.tw

Phenolic derivatives such as ferulic acid, caffeic acid, and sinapic acid are well-documented for their potent free radical scavenging capabilities. researchgate.netaminer.org Studies have shown that the presence of these functional groups is crucial for interacting with and neutralizing reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation. nih.govlawdata.com.tw Amide and ester derivatives of cinnamic acid have also been synthesized and evaluated, with some compounds showing significant DPPH free radical scavenging activity, particularly those incorporating catechol or o-methoxyphenol moieties. researchgate.net However, specific quantitative data from antioxidant assays (e.g., DPPH, ABTS) for this compound itself is not extensively detailed in the available research, which has more thoroughly focused on hydroxylated and methoxylated derivatives.

Anti-inflammatory Response Modulation

Cinnamic acid and its derivatives are recognized for their ability to modulate inflammatory responses. thegoodscentscompany.com The anti-inflammatory mechanism often involves the suppression of key pro-inflammatory pathways and mediators. nih.gov For example, certain derivatives can inhibit inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) and modulate the nuclear factor-kappaB (NF-κB) signaling pathway, which is central to the inflammatory response. nih.govnih.gov This modulation can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. nih.gov

The anti-inflammatory potential is highly dependent on the molecular structure. mdpi.com Ferulic acid's methoxy (B1213986) group, for example, is thought to enhance its interaction with cell membranes, facilitating the inhibition of COX-2 and inducible nitric oxide synthase (iNOS). nih.govnih.gov Similarly, chlorogenic acid has been shown to decrease the expression of multiple interleukins and TNF-α by reducing the activity of the NF-κB pathway. nih.govtandfonline.com While in vitro studies have suggested that 4-chlorocinnamic acid may possess anti-inflammatory effects, detailed mechanistic studies and specific quantitative data for this compound's direct impact on inflammatory markers and pathways are not prominently featured in the reviewed literature. nih.gov Research into synthetic cinnamate-derived dienes has shown an ability to repolarize macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) profile, indicating a potential immunomodulatory role for this class of compounds. nih.gov

Antimelanogenic Effects

The most specifically documented biological activity of chlorinated cinnamic acids is their effect on melanogenesis, the process of melanin (B1238610) production. This activity is primarily mediated through the inhibition of tyrosinase, the key enzyme in this pathway. nih.gov

Research has demonstrated that chlorocinnamic acids can act as tyrosinase inhibitors. A key study on the inhibitory kinetics of chloro-substituted cinnamic acids against mushroom tyrosinase provided specific quantitative data. nih.gov It was found that these compounds could inhibit both the monophenolase and diphenolase activities of the enzyme. nih.gov Specifically, for the diphenolase activity, 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid exhibited IC₅₀ values of 0.765 mM and 0.295 mM, respectively. nih.govmdpi.com

Kinetic analysis revealed that these chlorocinnamic acids function as reversible and uncompetitive inhibitors. nih.gov This uncompetitive mechanism means they bind to the enzyme-substrate complex, rather than to the free enzyme. nih.gov The inhibition constants (Kᵢ) for the enzyme-substrate-inhibitor complex were determined to be 0.348 mM for 2-chlorocinnamic acid and 0.159 mM for 2,4-dichlorocinnamic acid. nih.gov The ability of these compounds to extend the lag time of monophenolase activity further supports their inhibitory action. nih.gov

The antimelanogenic effects of cinnamic acid derivatives are not limited to direct enzyme inhibition. Studies on other derivatives in B16F10 melanoma cells and zebrafish models have shown that they can also suppress the expression of microphthalmia-associated transcription factor (MITF) and other tyrosinase-related proteins (TRP-1, TRP-2), which are crucial for melanin synthesis. mdpi.com

Interactive Data Table: Tyrosinase Inhibition by Chlorocinnamic Acids

| Compound | Target Enzyme | Substrate | IC₅₀ (mM) | Inhibition Type | Inhibition Constant (Kᵢ) (mM) | Source(s) |

| 2-Chlorocinnamic acid | Mushroom Tyrosinase | L-DOPA | 0.765 | Uncompetitive | 0.348 | nih.govmdpi.com |

| 2,4-Dichlorocinnamic acid | Mushroom Tyrosinase | L-DOPA | 0.295 | Uncompetitive | 0.159 | nih.govmdpi.com |

Vii. Applications in Materials Science and Polymer Chemistry

Monomer for Polymer and Copolymer Synthesis

3-Chlorocinnamic acid serves as a valuable monomer in the synthesis of both homopolymers and copolymers. Its participation in polymerization reactions can lead to materials with enhanced thermal and mechanical properties. The presence of the chlorine atom on the phenyl ring can influence the polymer's characteristics, such as its refractive index, solubility, and thermal stability.

The incorporation of this compound into polymer structures allows for the design of materials with specific, desirable properties for applications such as coatings and adhesives. researchgate.net The cinnamic moiety can impart photo-reactive properties, enabling the development of photocurable coatings that harden upon exposure to ultraviolet (UV) light. This is due to the potential for [2+2] cycloaddition reactions of the cinnamic groups, a principle widely used in creating cross-linked polymer networks. chemrxiv.org The resulting polymers can exhibit improved adhesion, durability, and resistance to environmental factors, making them suitable for protective coatings on various substrates.

Functional polymers are macromolecules designed with specific chemical groups to perform a particular function. This compound is a useful component in the fabrication of such polymers. core.ac.uk The carboxylic acid group can be modified post-polymerization, or the entire monomer can be incorporated to introduce specific functionalities. For instance, cinnamic acid and its derivatives are recognized as important building blocks for polymers with high photoreactivity. mdpi.com This photoreactivity is attributed to the cinnamoyl group, which can undergo photodimerization. This property is exploited in various applications, including photolithography and non-linear optical materials. mdpi.com